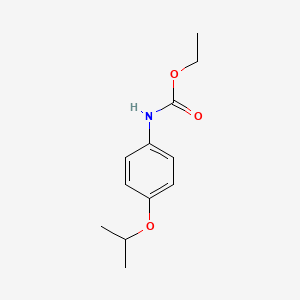

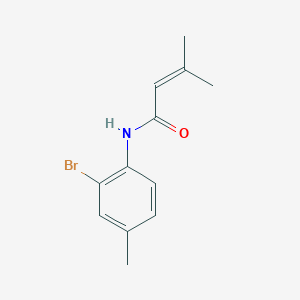

ethyl (4-isopropoxyphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (4-isopropoxyphenyl)carbamate is a type of carbamate compound . Carbamates are a category of organic compounds that are formally derived from carbamic acid . Ethyl carbamate, also known as urethane, is an ester of carbamic acid . Despite its name, it is not a component of polyurethanes . It is a white solid and is naturally formed in low quantities in many types of fermented foods and drinks .

Synthesis Analysis

The synthesis of carbamates involves several chemical mechanisms. One common method is the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst, enabling the direct conversion of low-concentration CO 2 into carbamates .

Molecular Structure Analysis

The molecular formula of ethyl (4-isopropylphenyl)carbamate is C12H17NO2 . The structure of carbamates is >N−C (=O)−O−, which are formally derived from carbamic acid .

Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . The reaction is between urea that occurs naturally and the ethanol generated during fermentation .

Physical And Chemical Properties Analysis

Ethyl carbamate is a white solid with a chemical formula of C3H7NO2 . It has a molar mass of 89.094 g·mol−1, a density of 1.056 g cm−3, a melting point of 46 to 50°C, and a boiling point of 182 to 185°C .

Mecanismo De Acción

Carbamate pesticides, including ethyl carbamate, inhibit the acetylcholine esterase enzyme, which catalyzes the hydrolysis of acetylcholine, a neuromediator agent. This results in an increase in acetylcholine at a nerve synapse or neuromuscular junction, thereby increasing stimulation of those nerve endings .

Safety and Hazards

Direcciones Futuras

Future research could focus on the development of methods to reduce the levels of ethyl carbamate in food and beverages. For example, genetic engineering production of ethyl carbamate hydrolase and its application in degrading ethyl carbamate in Chinese liquor has been studied . Another area of interest could be the investigation of the influence of fermentation temperature on the formation of ethyl carbamate .

Propiedades

IUPAC Name |

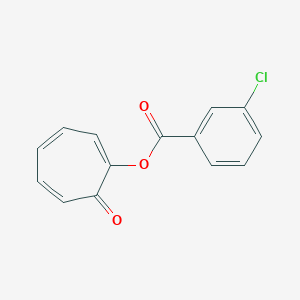

ethyl N-(4-propan-2-yloxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-12(14)13-10-5-7-11(8-6-10)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOENGZWZWXVDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-isopropoxyphenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5685505.png)

![9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5685513.png)

![2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5685557.png)

![1-methyl-5-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5685616.png)

![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5685623.png)

![(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5685630.png)